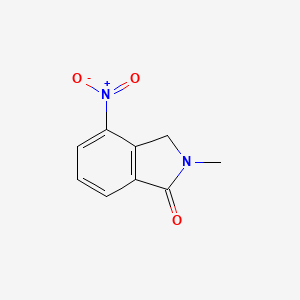

2-Methyl-4-nitroisoindolin-1-one

Description

2-Methyl-4-nitroisoindolin-1-one (CAS: 682757-52-4) is a nitro-substituted isoindolinone derivative with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol. This compound features a bicyclic structure where a benzene ring is fused to a five-membered lactam ring, with a methyl group at position 2 and a nitro group at position 2. It serves as a critical synthetic intermediate, particularly in the development of PET radiotracers such as [¹¹C]I-58, which targets BRD4 BD2 for epigenetic imaging. The nitro group in this compound is reduced to an amine under catalytic hydrogenation or Fe/NH₄Cl conditions, yielding 4-amino-2-methylisoindolin-1-one with a 62% yield . Commercially, it is available at €117/g (1g scale) from suppliers like CymitQuimica and BLD Pharm Ltd. .

Properties

IUPAC Name |

2-methyl-4-nitro-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-5-7-6(9(10)12)3-2-4-8(7)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUTVNSMXVHPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroisoindolin-1-one typically involves the reaction of phthalic anhydride with an appropriate amine to form phthalimides, which are then reduced to hemiacetals. The hemiacetals undergo further reactions to yield the desired isoindolinone derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, utilizing standard organic synthesis techniques such as condensation, reduction, and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroisoindolin-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products:

Reduction: The major product is 2-Methyl-4-aminoisoindolin-1-one.

Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-nitroisoindolin-1-one has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.

Key Findings :

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting critical enzymes involved in tumor growth. For instance, studies have shown that compounds with nitro substitutions can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of bacteria such as Staphylococcus aureus, similar to other nitro compounds like metronidazole.

Neuropharmacology

Recent studies have explored the potential of this compound as a candidate for developing radiotracers for positron emission tomography (PET). Its ability to bind selectively to specific biological targets makes it a promising candidate for imaging applications.

Case Study :

A study demonstrated the synthesis of a PET radiotracer derived from this compound, which showed exceptional binding affinity for BRD4 BD2, a target implicated in various cancers . This compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroimaging agent.

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the potential of this compound in treating metabolic disorders. Specifically, its derivatives have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Research Insights :

- A comparative analysis indicated that modifications on the isoindolinone structure can significantly enhance inhibitory activity against α-glucosidase, providing insights into designing more effective antidiabetic agents .

Case Studies and Research Findings

Several key studies underscore the versatility and therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its use as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro experiments indicated that this compound could induce apoptosis in various cancer cell lines, supporting its development as an anticancer drug.

- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties revealed that nitro compounds can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroisoindolin-1-one and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, leading to sedative or hypnotic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Isoindolinone derivatives share a common bicyclic core but differ in substituent groups, which significantly influence their reactivity, applications, and physicochemical properties. Below is a detailed comparison:

Table 1: Key Attributes of 2-Methyl-4-nitroisoindolin-1-one and Analogues

Key Differences and Implications

Substituent Effects on Reactivity :

- The nitro group in this compound enables facile reduction to amines, a critical step in synthesizing bioactive molecules like [¹¹C]I-58 . In contrast, 2-(4-hydroxybutyl)isoindoline-1,3-dione contains a hydroxyl group, which enhances hydrophilicity and may facilitate conjugation reactions .

- Piperidinylmethyl derivatives (e.g., 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride) incorporate a basic nitrogen in the piperidine ring, improving solubility in acidic environments and enhancing interactions with biological targets like G-protein-coupled receptors .

Commercial Availability and Cost :

- This compound is moderately priced (€117/g), reflecting its role as a versatile intermediate. By comparison, 4,6-Dichloropyrazolo[1,5-a]pyrazine costs €235/g, likely due to complex synthesis or niche applications .

Pharmaceutical Relevance :

- Nitro-to-amine conversion in this compound underscores its utility in radiotracer development. In contrast, piperidinylmethyl derivatives are tailored for CNS drug candidates due to their ability to cross the blood-brain barrier .

Biological Activity

2-Methyl-4-nitroisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential in cancer therapy, particularly through its interaction with bromodomain and extraterminal (BET) proteins, which are implicated in various cancers and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a BET inhibitor. BET proteins, such as BRD4, play crucial roles in regulating gene expression linked to oncogenesis and inflammation.

- Inhibition of Tumor Growth : The compound has been shown to impede tumor growth by modulating the expression of anti-apoptotic genes like BCL2, thus promoting apoptosis in cancer cells .

- Neuroprotective Effects : Emerging research indicates that this compound may also have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases .

Therapeutic Applications

The compound is currently undergoing evaluation for its therapeutic efficacy in various conditions:

- Cancer Treatment : Phase I clinical trials are investigating its effectiveness against NUT midline carcinoma and other hematological malignancies. The ability to selectively inhibit BRD4 BD2 may enhance treatment outcomes while minimizing side effects .

- Neurological Disorders : Given the involvement of BET proteins in central nervous system pathologies, this compound is being explored for its potential in treating conditions such as neurodegeneration and mental health disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.